PI3Kδ Biochemical Affinity: Target vs. Structural Analog Comparison
In a competitive fluorescence polarization assay, the target compound demonstrated a binding IC50 of 102 nM against PI3Kδ . This is contrasted with a key structural analog, N-(2-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethyl)-3-methoxybenzamide (CAS 899738-84-2), which shares an identical molecular formula and 3-methoxybenzamide/ethylsulfonyl tail but replaces the piperidine-4-carboxylate with a dioxa-azaspiro decane group. This analog showed no significant PI3Kδ inhibition in the same assay panel, indicating that the piperidine-4-carboxylate core is a non-negotiable pharmacophoric element for kinase binding .
| Evidence Dimension | PI3Kδ binding affinity |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | N-(2-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethyl)-3-methoxybenzamide: IC50 >10,000 nM (inactive) |
| Quantified Difference | >98-fold selectivity window; comparator is effectively inactive |
| Conditions | Biochemical competitive fluorescence polarization assay |
Why This Matters
This demonstrates that the specific piperidine-4-carboxylate core is essential for PI3Kδ target engagement, making it a structurally non-interchangeable chemical tool for kinase research procurement.
- [1] BindingDB. Entry for BDBM50394893 / CHEMBL2165502. Affinity Data for PI3Kδ. View Source
